

Early research findings on SARS-CoV-2 nsp15 inhibitors

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An In-Depth Technical Guide to Early Research on SARS-CoV-2 Nsp15 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) prompted an urgent global effort to identify therapeutic targets within the viral life cycle. Among the non-structural proteins (nsps) essential for viral replication and pathogenesis, the nsp15 endoribonuclease (NendoU) was identified as a promising target. Nsp15 plays a critical role in viral immune evasion by degrading viral RNA, thereby preventing the activation of host innate immune sensors. This technical guide provides a comprehensive overview of the early research findings (late 2019-early 2022) on SARS-CoV-2 nsp15 inhibitors, detailing the enzyme's function, inhibitor discovery strategies, quantitative data on identified compounds, and the experimental protocols used for their characterization.

Introduction to SARS-CoV-2 Nsp15 (NendoU)

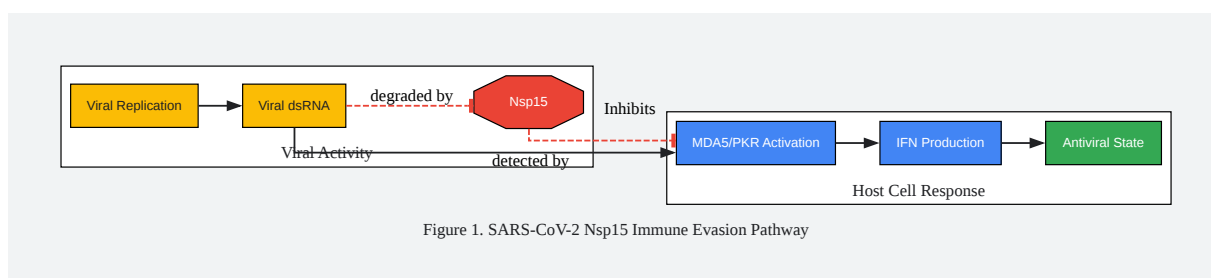
SARS-CoV-2, a positive-sense single-stranded RNA virus, encodes 16 non-structural proteins that are crucial for viral replication and host interaction.[1][2][3] Nsp15 is a highly conserved nidoviral RNA uridylylate-specific endoribonuclease (NendoU).[4][5][6] Its primary function is to cleave viral RNA at the 3' end of uridine residues, a process that helps the virus evade the host's innate immune system.[1][7][8]

Structural and Biochemical Properties:

- **Oligomerization:** Nsp15 is active as a hexamer, which is formed by a dimer of trimers.[4][7] The monomeric and trimeric forms are considered inactive.[1] Oligomerization is dependent on the N-terminal domain of the protein.[1][7]
- **Domains:** Each nsp15 monomer consists of three distinct domains: an N-terminal domain involved in oligomerization, a middle domain, and the C-terminal catalytic NendoU domain.[7][8]
- **Enzymatic Activity:** Nsp15 exhibits endoribonuclease activity specific for uridine residues, cleaving both single-stranded and double-stranded RNA.[1][7] Its activity is dependent on divalent metal ions, showing a marked preference for Manganese (Mn^{2+}).[1][7]

Nsp15's Role in Immune Evasion

The key strategic importance of nsp15 to the virus lies in its ability to counteract the host's antiviral defenses. By degrading viral double-stranded RNA (dsRNA), a potent trigger of the innate immune response, nsp15 prevents activation of host pattern recognition receptors (PRRs) such as MDA5 and PKR.[8] This suppression of PRR signaling curtails the downstream production of type I interferons (IFNs), which are critical for establishing an antiviral state in host cells.[8][9] Therefore, inhibiting nsp15 is hypothesized to expose the virus to the host's immune system, making it a valuable therapeutic strategy.[1][9]



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Caption: Figure 1. Simplified pathway of Nsp15-mediated immune evasion.

Inhibitor Discovery Strategies

Early efforts to identify nsp15 inhibitors primarily focused on two main strategies: high-throughput screening (HTS) of chemical libraries and in silico drug repurposing of FDA-approved drugs.

- **High-Throughput Screening (HTS):** Researchers developed biochemical assays suitable for HTS to screen large compound libraries. This approach led to the identification of novel chemical scaffolds that inhibit nsp15 activity in vitro.[\[1\]](#)[\[8\]](#)
- **Drug Repurposing:** Computational methods, such as molecular docking and pharmacophore modeling, were used to screen databases of existing drugs (e.g., FDA-approved drugs) for candidates that could potentially bind to and inhibit nsp15.[\[4\]](#)[\[5\]](#)[\[10\]](#)[\[11\]](#) This strategy offers the advantage of using compounds with known safety profiles, potentially accelerating the drug development pipeline.



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Caption: Figure 2. A typical workflow for discovering Nsp15 inhibitors via HTS.

Summary of Identified Nsp15 Inhibitors (Quantitative Data)

Several studies have identified and characterized small molecule inhibitors of SARS-CoV-2 nsp15. The inhibitory potencies, typically reported as the half-maximal inhibitory concentration (IC₅₀), are summarized below.

Compound Class	Compound Name	IC ₅₀ (μM)	Assay Type	Reference
Naphthoquinone	NSC95397	~1.6 - 5.4	FRET-based enzymatic assay	[1] [3] [9]
Antiseptic	Hexachlorophene	1.1	FRET-based enzymatic assay	[8]
PAK1 Inhibitor	IPA-3	2.1	FRET-based enzymatic assay	[8]
Thiazolidinedione	KCO237	0.304	FRET-based enzymatic assay	[12] [13]
Rhodanine	KCO251	0.931	FRET-based enzymatic assay	[12] [13]
Pyrimidine Analogue	Tipiracil	Modest Inhibition	Enzymatic and Cell-based	[4] [14]
Azo Dye	Congo Red	7.5	Fluorescence-based assay	[15]
Plant-derived	Quercetin	-	In silico docking	[16] [17]
Plant-derived	Myricetin	-	In silico docking	[16] [17]

Note: Data for compounds identified through in silico methods often lack experimentally determined IC₅₀ values in early literature.

Detailed Experimental Protocols

The characterization of nsp15 inhibitors relies on robust biochemical and cell-based assays. Methodologies from early research are detailed below.

Recombinant Nsp15 Expression and Purification

- **Expression System:** N-terminally tagged (e.g., 6xHis-tag) versions of SARS-CoV-2 nsp15 were commonly expressed in *E. coli* (e.g., BL21(DE3) strain) or insect cells.[\[1\]](#)[\[18\]](#)
- **Purification Protocol:** A multi-step purification process was typically employed:
 - **Cell Lysis:** Cells were resuspended in a lysis buffer and disrupted by sonication or a microfluidizer.[\[15\]](#)
 - **Affinity Chromatography:** The lysate was cleared and loaded onto a Ni-NTA affinity column to capture the His-tagged nsp15.[\[15\]](#)[\[19\]](#)
 - **Size Exclusion Chromatography (SEC):** The eluted protein was further purified using an SEC column (e.g., Superdex 200) to separate the active hexameric form from monomers and other aggregates.[\[15\]](#)[\[19\]](#)

Nsp15 Endoribonuclease Activity Assays

A. Gel-Based Cleavage Assay

- **Objective:** To visually confirm the uridine-specific cleavage activity of nsp15.
- **Substrate:** A single-stranded RNA (ssRNA) oligonucleotide (e.g., 16 nucleotides) labeled with a 5' fluorophore (e.g., Cy3).[\[1\]](#)[\[18\]](#)
- **Methodology:**
 - Recombinant nsp15 is incubated with the fluorescently labeled ssRNA substrate in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 75 mM NaCl, 5 mM MnCl₂).[\[20\]](#)
 - The reaction is allowed to proceed at a set temperature (e.g., 25°C) for a specific duration.
 - The reaction is stopped, and the products are resolved on a denaturing polyacrylamide gel (Urea-PAGE).

- The gel is imaged using a fluorescence scanner. Cleavage is indicated by the appearance of smaller fluorescent bands corresponding to the cleaved RNA fragments.

B. FRET-Based High-Throughput Assay

- Objective: To quantify nsp15 activity in real-time for HTS and inhibitor characterization.
- Substrate: A short ssRNA oligonucleotide (e.g., 6 nucleotides) containing a single uridine, flanked by a 5' fluorophore (e.g., FAM or Cy5) and a 3' quencher (e.g., BHQ or TAMRA).[\[1\]](#)[\[18\]](#)[\[20\]](#) When the substrate is intact, the quencher suppresses the fluorophore's signal.
- Methodology:
 - The assay is performed in a microplate format (e.g., 384-well).
 - Nsp15 enzyme is pre-incubated with test compounds (inhibitors) or a DMSO control in the reaction buffer.[\[15\]](#)
 - The reaction is initiated by adding the FRET-based RNA substrate.
 - Fluorescence intensity is monitored in real-time using a plate reader.
 - Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence signal over time. The rate of this increase is proportional to the enzyme's activity.
 - For inhibitor testing, the percentage of inhibition is calculated by comparing the reaction rate in the presence of the compound to the DMSO control. IC₅₀ values are determined from dose-response curves.[\[9\]](#)

Cell-Based SARS-CoV-2 Replication Assay

- Objective: To determine if an identified nsp15 inhibitor can block viral replication in a cellular context.
- Cell Line: VERO E6 cells, which are highly susceptible to SARS-CoV-2 infection, were commonly used.[\[1\]](#)[\[9\]](#)

- Methodology:
 - VERO E6 cells are seeded in multi-well plates.
 - Cells are pre-treated with various concentrations of the test compound.
 - The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
 - After an incubation period (e.g., 24-48 hours), the effect on viral replication is quantified. This can be done by:
 - Quantitative RT-PCR (qRT-PCR): Measuring the amount of viral RNA in the cell lysate or supernatant.[8]
 - Immunofluorescence: Staining for viral proteins (e.g., spike or nucleocapsid protein) to visualize and quantify the number of infected cells.[8]
 - Plaque Assay: Quantifying the number of infectious virus particles produced.
 - Cell viability assays (e.g., MTT or CellTiter-Glo) are run in parallel to assess the cytotoxicity of the compound.

Conclusion

Early research into SARS-CoV-2 nsp15 rapidly established it as a viable and attractive target for antiviral drug development. Its critical role in immune evasion provides a compelling therapeutic rationale. Through a combination of high-throughput screening and computational drug repurposing, several classes of small molecules were identified as initial hits. While many of these early compounds, such as NSC95397, showed promising in vitro enzymatic inhibition, they often failed to demonstrate significant antiviral activity in cell-based assays, highlighting the challenges of translating biochemical potency into cellular efficacy.[1][3] Nevertheless, these foundational studies provided crucial proof-of-concept, validated screening methodologies, and identified novel chemical scaffolds that serve as the basis for ongoing medicinal chemistry and drug development efforts against this key coronavirus enzyme.

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References

- 1. portlandpress.com [portlandpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp15 endoribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential SARS-CoV-2 Nonstructural Protein 15 Inhibitors: Repurposing FDA-approved Drugs [xiahepublishing.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The nsp15 Nuclease as a Good Target to Combat SARS-CoV-2: Mechanism of Action and Its Inactivation with FDA-Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible and irreversible inhibitors of coronavirus Nsp15 endoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp15 endoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting SARS-CoV-2 nonstructural protein 15 endoribonuclease: an in silico perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. First-in-class inhibitors of Nsp15 endoribonuclease of SARS-CoV-2: Modeling, synthesis, and enzymatic assay of thiazolidinedione and rhodanine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repurposing drugs for treatment of SARS-CoV-2 infection: computational design insights into mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification, validation, and characterization of approved and investigational drugs interfering with the SARS-CoV-2 endoribonuclease Nsp15 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In-silico screening of plant-derived antivirals against main protease, 3CLpro and endoribonuclease, NSP15 proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-silico screening of plant-derived antivirals against main protease, 3CLpro and endoribonuclease, NSP15 proteins of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Allosteric regulation and crystallographic fragment screening of SARS-CoV-2 NSP15 endoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of SARS2 Nsp15 nuclease activity reveals it's mad about U - PMC [pmc.ncbi.nlm.nih.gov]
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